2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
2-((4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a triazole-thio-acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-methoxybenzyl group at position 5 and an acetamide moiety linked to a 2-ethoxyphenyl group. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-3-28-17-7-5-4-6-16(17)22-19(26)13-29-20-24-23-18(25(20)21)12-14-8-10-15(27-2)11-9-14/h4-11H,3,12-13,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPIPXXFCZGITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Thioether Formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiolating agent like thiourea.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Triazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation and inducing apoptosis.
Antibacterial Activity
Research indicates that triazole derivatives similar to this compound demonstrate effective antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- A study found that certain triazole-thione hybrids exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin and ciprofloxacin, indicating strong antibacterial potential.
Antifungal Activity
The structural features of triazole derivatives contribute to their antifungal efficacy. Compounds have shown effectiveness against pathogens such as Candida albicans and Aspergillus spp..
Anticancer Applications
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Mechanisms of Action : Mercapto-substituted 1,2,4-triazoles have been shown to induce apoptosis in cancer cells by inhibiting metabolic enzymes crucial for cancer cell survival.
Case Studies
- Study 1 : A synthesis and evaluation of various triazole derivatives revealed enhanced potency against cancer cell lines compared to conventional chemotherapeutics.
- Study 2 : Research focusing on mercapto-substituted triazoles demonstrated selective cytotoxicity towards cancer cells, suggesting their utility as candidates for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their chemical structure. Key findings include:
- Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity; hydroxyl (-OH) groups have been associated with increased potency.
- Chain Length : The length of alkyl chains attached to the triazole affects activity; longer chains may reduce efficacy.
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria | |
| Antifungal | Active against Candida albicans, Aspergillus spp. | |
| Anticancer | Induces apoptosis; inhibits metabolic enzymes |
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and the amino group are crucial for binding to active sites, while the methoxybenzyl and ethoxyphenylacetamide moieties enhance its affinity and specificity. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural similarities with several triazole-thio-acetamide derivatives, differing primarily in substituents on the triazole ring and acetamide side chain. Key comparisons include:
Notes:
- The 2-ethoxyphenyl substituent in the acetamide moiety could confer steric and electronic effects distinct from 3-methylphenyl or 4-ethylphenyl groups, influencing receptor binding .
Biological Activity
The compound 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethoxyphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. Triazole compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this specific compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The reaction conditions often include solvents like ethanol and catalysts such as triethylamine to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound exhibited significant antiproliferative effects against various human cancer cell lines, including K-562 (chronic myeloid leukemia), A549 (lung carcinoma), and PC-3 (prostate cancer). The IC50 values for these compounds were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| K-562 | 7.71 |
| A549 | 7.90 |
| PC-3 | 5.96 |
These values indicate that the compound effectively inhibits cell growth in a dose-dependent manner. Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Triazole derivatives have also been investigated for their antimicrobial properties . Studies indicate that certain triazole compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways in microorganisms .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely related to their chemical structure. Modifications in functional groups can significantly affect their potency and selectivity:
- Amino Group : Enhances solubility and bioavailability.
- Methoxy Substituent : May contribute to increased lipophilicity, facilitating cellular uptake.
- Thioether Linkage : Often plays a role in enhancing biological activity by improving binding affinity to target proteins.
Case Studies
- Antiproliferative Evaluation : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Compounds similar to this compound demonstrated significant cytotoxicity with promising IC50 values .
- Mechanistic Insights : Further investigations into the mechanism indicated that these compounds induce apoptosis via mitochondrial pathways, evidenced by increased caspase activity and loss of mitochondrial membrane potential .
Q & A
Basic Question: What are the established synthetic routes for this compound, and what analytical techniques validate its purity and structural integrity?
Methodological Answer:
Synthesis typically involves multi-step pathways, starting with cyclization of triazole precursors followed by nucleophilic substitution at the thioether linkage. For example, analogous triazole derivatives are synthesized via refluxing intermediates (e.g., chloroacetamides) with potassium hydroxide in ethanol, monitored by TLC . Structural validation employs 1H/13C NMR to confirm substituent connectivity (e.g., methoxybenzyl and ethoxyphenyl groups) and mass spectrometry for molecular weight verification. Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during the thioether linkage formation?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiol group.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Stoichiometry : A 1.2:1 molar ratio of triazole-thiol to chloroacetamide prevents excess reagent degradation. Reaction progress is tracked via in-situ FTIR to monitor S–H bond disappearance .
Basic Question: What biological activities have been preliminarily reported for this compound?
Methodological Answer:
Initial studies highlight antimicrobial (Gram-positive bacteria, Candida albicans) and anticancer (in vitro cytotoxicity against HeLa and MCF-7 cell lines) activities. Bioassays follow CLSI guidelines:
- MIC determination : Broth microdilution at concentrations 1–128 µg/mL.
- Cytotoxicity : MTT assay with IC50 values calculated using nonlinear regression .
Advanced Question: How can contradictory bioactivity data (e.g., varying IC50 across studies) be resolved?
Methodological Answer:
Discrepancies may arise from assay conditions. Resolve via:
- Orthogonal assays : Compare MTT, SRB, and clonogenic assays to rule out method-specific artifacts.
- Standardized protocols : Control cell passage number, serum concentration, and incubation time.
- Metabolic interference testing : Assess compound reactivity with MTT formazan crystals .
Basic Question: What structural features are critical for its mechanism of action?
Methodological Answer:
Key pharmacophores include:
- Triazole ring : Hydrogen bonds with enzyme active sites (e.g., fungal CYP51).
- Methoxybenzyl group : Enhances lipophilicity for membrane penetration.
- Thioether linkage : Stabilizes binding via hydrophobic interactions. Mutagenesis studies on target enzymes (e.g., C. albicans sterol demethylase) confirm triazole’s role .
Advanced Question: What computational strategies predict binding modes with putative targets like kinase enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3GCS for EGFR kinase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- Free-energy calculations : MM-PBSA quantifies contributions of hydrophobic/electrostatic interactions .
Basic Question: How does this compound compare structurally to FDA-approved triazole antifungals (e.g., fluconazole)?
Methodological Answer:
- Core similarity : Both contain 1,2,4-triazole.
- Key differences : The ethoxyphenylacetamide moiety replaces fluconazole’s difluorophenyl group, potentially altering substrate specificity.
- SAR analysis : Methoxybenzyl substitution may improve affinity for resistant fungal strains .
Advanced Question: What in vitro models best evaluate its potential for blood-brain barrier (BBB) penetration in neurotargeted therapies?
Methodological Answer:
- PAMPA-BBB assay : Predict passive diffusion (Pe > 4.0 × 10⁻⁶ cm/s indicates high permeability).
- hCMEC/D3 cell monolayers : Measure transendothelial electrical resistance (TEER > 200 Ω·cm²) and P-gp efflux ratios (using verapamil inhibition) .
Basic Question: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
- Degradation pathways : Hydrolysis of the acetamide group under acidic/basic conditions.
- Stabilization : Lyophilize and store at –20°C in amber vials.
- Forced degradation studies : Expose to 0.1 M HCl/NaOH (40°C, 72 hrs) and analyze via HPLC-MS to identify degradants .
Advanced Question: How can proteomics identify off-target effects in mammalian cells?
Methodological Answer:
- SILAC-based proteomics : Treat cells with heavy isotope-labeled amino acids, then quantify protein abundance changes via LC-MS/MS.
- Pathway enrichment : Use DAVID or STRING databases to map dysregulated pathways (e.g., apoptosis, oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
